

Application Note: Synthesis of High-Purity 4-Chloro-thiamethoxam Reference Standards

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Compound of Interest

Compound Name: 4-Chloro-thiamethoxam

Cat. No.: B1154349

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Introduction & Retrosynthetic Analysis[1]

In the regulatory analysis of Thiamethoxam, accurate identification of process impurities and degradation products is mandatory.[1] The **4-Chloro-thiamethoxam** analog (often designated as a "di-chloro" impurity in technical literature) arises from the use of over-chlorinated thiazole precursors during the industrial synthesis.[1]

To produce a Certified Reference Standard (CRS), the synthesis must prioritize phase purity and the removal of the mono-chloro (standard Thiamethoxam) and des-chloro analogs.[1]

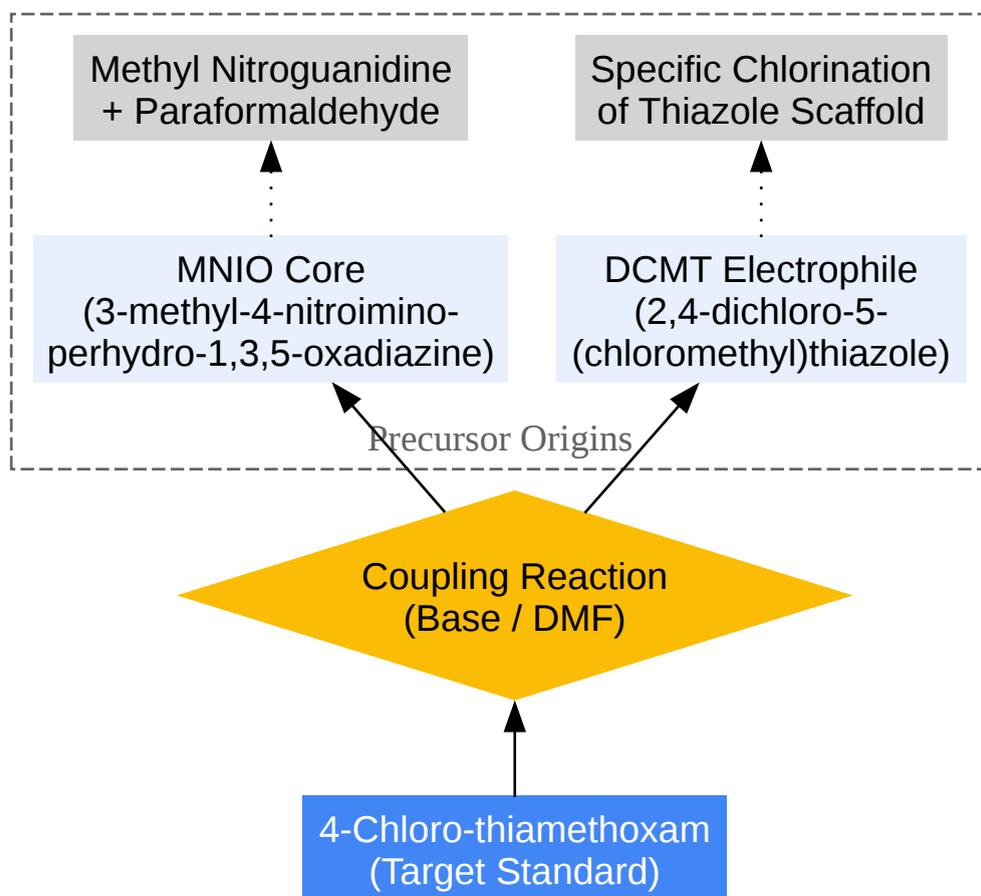
Retrosynthetic Logic

The synthesis is disconnected into two primary building blocks:

- The Heterocyclic Core: 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine (MNIO).[1][2]
- The Electrophile: 2,4-dichloro-5-(chloromethyl)thiazole (DCMT).[1] Note: Standard Thiamethoxam uses 2-chloro-5-(chloromethyl)thiazole (CCMT).[1][3]

The coupling is a nucleophilic substitution (

) facilitated by a weak base in a polar aprotic solvent.



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Figure 1: Retrosynthetic disconnection showing the critical 2,4-dichloro-thiazole precursor required for the 4-chloro analog.

Critical Reagents & Equipment

Chemical Standards

Reagent	CAS No.[1][4][5][6][7]	Purity Req.[1][3][4][5][6][8]	Role
MNIO	153719-38-1	>98%	Nucleophilic Core
DCMT	1052646-04-6*	>97%	Electrophile (Critical)
Potassium Carbonate	584-08-7	Anhydrous	Acid Scavenger
Acetonitrile (ACN)	75-05-8	HPLC Grade	Solvent (Reaction)
Ethyl Acetate	141-78-6	HPLC Grade	Recrystallization

*Note: If 2,4-dichloro-5-(chloromethyl)thiazole is unavailable, the bromomethyl analog (5-(bromomethyl)-2,4-dichlorothiazole) is a viable, often more reactive, alternative.[1]

Equipment

- Reaction Vessel: Double-jacketed glass reactor (controlled heating).[1]
- Purification: Semi-preparative HPLC (C18 column) or Recrystallization apparatus.
- Analysis: HPLC-UV (254 nm), LC-MS/MS, 1H-NMR (DMSO-d6).[1]

Experimental Protocol

Step 1: Preparation of the MNIO Core (If not purchased)

Reference: US Patent 5,852,012; CN105622541A

While MNIO is commercially available, in-house synthesis ensures freshness, preventing the formation of ring-opened degradation products.[1]

- Suspend N-methylnitroguanidine (1.0 eq) in formic acid.
- Add Paraformaldehyde (3.5 eq) slowly.
- Heat to 60-70°C for 4 hours. The reaction follows a Mannich-type condensation.[1]

- Workup: Remove excess formaldehyde via azeotropic distillation.^[1] Crystallize from water/methanol.^[1]
- QC Check: Melting point must be 141-143°C.

Step 2: Coupling Reaction (Synthesis of Crude 4-Chloro-thiamethoxam)

Rationale: The use of Potassium Carbonate (

) in Acetonitrile (ACN) or DMF is preferred over stronger bases (like NaH) to prevent the degradation of the nitroimino group.

- Charge the reactor with MNIO (17.2 g, 100 mmol) and Acetonitrile (250 mL).
- Add Anhydrous
(20.7 g, 150 mmol). Stir for 30 mins at Room Temperature (RT) to deprotonate the N-3 position.
- Add DCMT (2,4-dichloro-5-(chloromethyl)thiazole) (22.3 g, 110 mmol) dropwise over 20 minutes.
 - Critical Control: Maintain temperature < 30°C during addition to avoid exotherms.^[1]
- Heat the mixture to 55-60°C and stir for 6–8 hours.
 - Monitoring: Check TLC (Ethyl Acetate:Hexane 2:1). The spot for MNIO () should disappear; the product spot () should appear.
- Filtration: Cool to RT. Filter off the inorganic salts (, Excess).

- Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at 45°C to obtain a viscous yellow semi-solid.

Step 3: Purification (Targeting >99% Purity)

Rationale: Crude synthesis often yields 90-95% purity.[1] For Reference Standards, a two-stage purification is required to remove unreacted DCMT and potential O-alkylated isomers.[1]

A. Initial Trituration[1]

- Add Cold Ethanol (50 mL) to the crude residue.
- Stir vigorously for 1 hour at 0°C.
- Filter the precipitate.[9] The product (**4-Chloro-thiamethoxam**) is less soluble in cold ethanol than the impurities.[1]

B. Recrystallization (Phase 1)

- Dissolve the solid in minimal hot Ethyl Acetate (approx. 70°C).
- Add Hexane dropwise until slight turbidity is observed.
- Allow to cool slowly to RT, then to 4°C overnight.
- Collect crystals.[1]

C. Preparative HPLC (Phase 2 - Optional for Ultra-High Purity)

If purity is <99.0% after recrystallization, proceed to Prep-HPLC.[1]

- Column: C18 Reverse Phase (e.g., Phenomenex Luna, 10µm, 250 x 21.2 mm).[1]
- Mobile Phase: Gradient Water (0.1% Formic Acid) : Acetonitrile. 90:10 to 10:90 over 30 mins.
- Collection: Collect the major peak (monitor at 254 nm). Lyophilize fractions.

Analytical Validation (QC)

To certify the material as a Reference Standard, the following data must be generated.

1H-NMR Interpretation (DMSO-d6)

The key differentiator between Thiamethoxam and **4-Chloro-thiamethoxam** is the Thiazole Proton.[1]

- Standard Thiamethoxam: Shows a singlet around 7.6–7.8 ppm (proton at thiazole C-4).[1]
- **4-Chloro-thiamethoxam**: ABSENCE of the singlet at 7.6–7.8 ppm.[1] The thiazole ring is fully substituted (2,4-dichloro).[1]
- Oxadiazine Ring Signals:
 - 3.1 ppm (s, 3H, N-CH3)[1]
 - 3.5 ppm (m, 2H, Ring CH2)[1]
 - 4.2 ppm (s, 2H, N-CH2-Thiazole)[1]
 - 5.1 ppm (m, 2H, Ring O-CH2-N)[1]

HPLC Purity Check

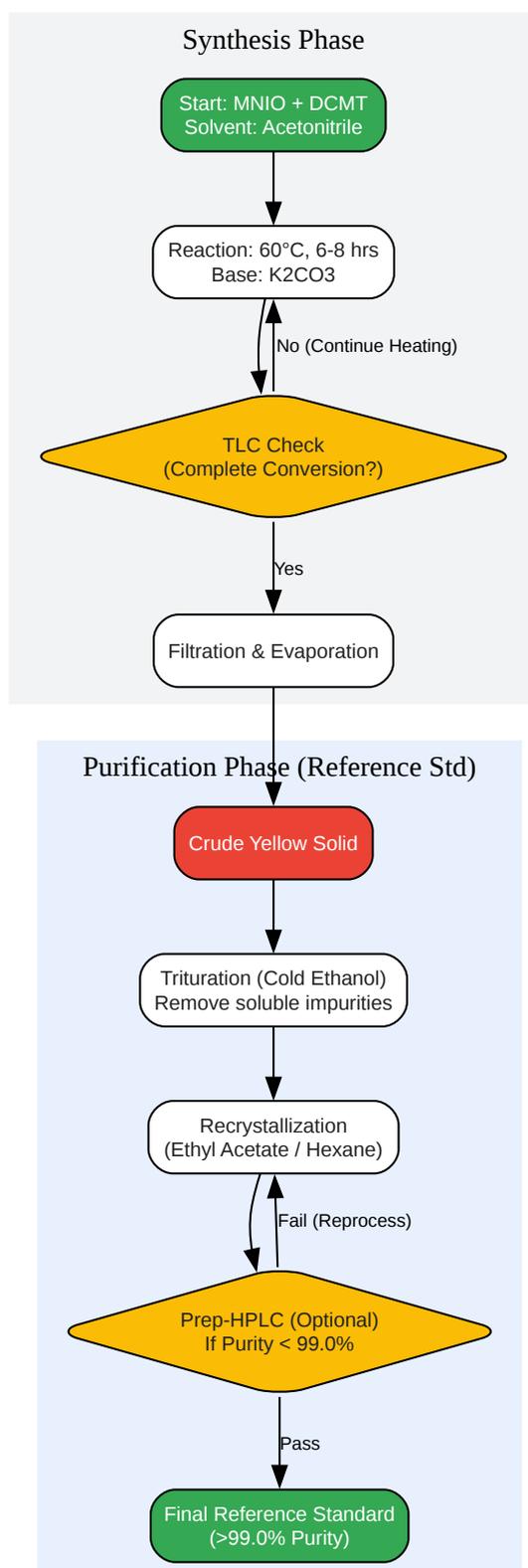
- Method: Agilent Zorbax SB-C18, 150mm x 4.6mm, 3.5µm.[1]
- Conditions: ACN:Water (30:[1]70) isocratic flow at 1.0 mL/min.
- Retention Time: **4-Chloro-thiamethoxam** will elute later than standard Thiamethoxam due to the increased lipophilicity of the second chlorine atom.[1]

Mass Spectrometry (LC-MS)[1]

- Ionization: ESI Positive Mode.
- Parent Ion: Calculate exact mass for .[1]
 - Standard Thiamethoxam MW: 291.7.[1]

- **4-Chloro-thiamethoxam** MW: ~326.1 (Difference of ~34.5 Da, replacing H with Cl).[1]
- Observed [M+H]⁺: ~326/328 (Characteristic Cl₂ isotope pattern 9:6:1).

Process Visualization



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Figure 2: Decision tree for the synthesis and purification of **4-Chloro-thiamethoxam**, emphasizing the iterative purification steps necessary for Reference Standard grade materials.

Safety & Handling

- Toxicity: Thiamethoxam analogs are neonicotinoids.[1][3][4][6][7] While mammalian toxicity is lower than insect toxicity, handle as a hazardous substance.
- DCMT Precursor: Chloromethyl thiazoles are potent alkylating agents and potential lachrymators.[1] Use a fume hood.[1]
- Waste: Segregate halogenated organic waste.

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